4,5-Dibenzyl 5-Hydroxy Albuterol
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Overview
Description
4,5-Dibenzyl 5-Hydroxy Albuterol: is a chemical compound used as an intermediate in the synthesis of 5-Hydroxy Albuterol, which is an analog of the bronchodilator Albuterol. This compound has a molecular formula of C34H39NO4 and a molecular weight of 525.68. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibenzyl 5-Hydroxy Albuterol involves multiple steps, starting from readily available raw materials. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the protection and deprotection of functional groups, followed by selective reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibenzyl 5-Hydroxy Albuterol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can produce various hydroxylated compounds .
Scientific Research Applications
4,5-Dibenzyl 5-Hydroxy Albuterol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as an analog of Albuterol, a known bronchodilator.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,5-Dibenzyl 5-Hydroxy Albuterol involves its interaction with specific molecular targets and pathways. As an analog of Albuterol, it is likely to act on beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and relief of bronchospasm. The compound may also influence other signaling pathways and cellular processes, contributing to its overall effects .
Comparison with Similar Compounds
Albuterol: A widely used bronchodilator with a similar structure but different substituents.
5-Hydroxy Albuterol: An analog of Albuterol with an additional hydroxyl group.
Salbutamol: Another bronchodilator with structural similarities to Albuterol.
Uniqueness: 4,5-Dibenzyl 5-Hydroxy Albuterol is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of 5-Hydroxy Albuterol further highlights its importance in research and industrial applications.
Properties
Molecular Formula |
C34H39NO4 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3 |
InChI Key |
PEXBAKICGKOFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)O |
Origin of Product |
United States |
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